2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
Description
2-(1H-Benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic benzimidazole derivative characterized by a unique structural framework. The molecule features a benzimidazole core linked via an acetamide bridge to a 4-(2-methoxyphenoxy)but-2-yn-1-yl substituent.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-10-4-5-11-19(18)26-13-7-6-12-21-20(24)14-23-15-22-16-8-2-3-9-17(16)23/h2-5,8-11,15H,12-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJKAUPNVAIFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazoles or acetamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzimidazole-Acetamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : Compounds with nitro (6p) or chloro (6i) substituents exhibit enhanced quorum sensing inhibition compared to unsubstituted analogs, suggesting electronic effects modulate activity .
- Heterocyclic Linkers: Triazole (6i, 6p) and oxadiazole () moieties improve solubility and target engagement compared to alkynyl-phenoxy groups in the target compound .
- Alkynyl-Phenoxy Group: The but-2-yn-1-yl group in the target compound may enhance rigidity and π-stacking interactions, though its specific impact requires further study.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzimidazole moiety, which is crucial for its biological activity. The presence of the methoxyphenoxy and butynyl groups enhances its lipophilicity and potentially its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The specific compound has been studied for its effects against various cancer cell lines and microbial strains.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Results
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µM |
| Escherichia coli | 2.0 µM |
| Candida albicans | 3.0 µM |
These results suggest that the compound exhibits moderate to high antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer properties were assessed using various human cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MCF7).
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Comparison with Standard Drug (5-FU) |
|---|---|---|
| HCT116 | 4.5 | Better (5-FU IC50 = 9.99 µM) |
| MCF7 | 5.0 | Comparable |
The findings indicate that the compound demonstrates significant cytotoxicity against cancer cells, outperforming established chemotherapeutic agents like 5-fluorouracil (5-FU).
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specifically, it is hypothesized that the compound may target:
- Dihydrofolate reductase (DHFR) : An enzyme critical for DNA synthesis.
- Cyclin-dependent kinases (CDKs) : Involved in cell cycle regulation.
Inhibition of these targets can lead to disrupted cell division and apoptosis in cancer cells.
Case Studies
Several studies have explored the efficacy of benzimidazole derivatives similar to our compound:
- Study on Antimicrobial Effects : A study demonstrated that derivatives with similar structures exhibited significant activity against resistant bacterial strains, reinforcing the potential of benzimidazole compounds in treating infections caused by multi-drug resistant organisms .
- Anticancer Research : Another research project focused on benzimidazole derivatives showed promising results in inhibiting tumor growth in vivo, suggesting that modifications to the benzimidazole core can enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
